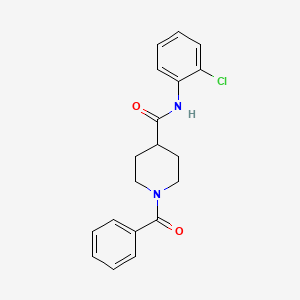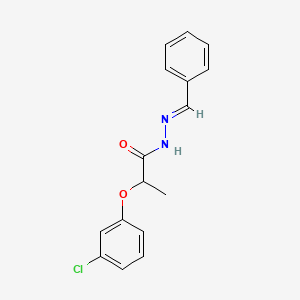
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as EMQMCM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various laboratory experiments. In
Aplicaciones Científicas De Investigación
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for cancer, viral infections, and inflammatory diseases research. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has also been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from water.
Mecanismo De Acción
The mechanism of action of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol prevents the proliferation of cancer cells and viral replication. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol also has antioxidant properties, which protect cells from oxidative damage caused by free radicals.
Biochemical and physiological effects:
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have low toxicity and does not affect normal cells, making it a promising candidate for cancer and inflammatory disease treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for laboratory experiments, including its unique biochemical and physiological properties, low toxicity, and high purity. However, its limited solubility in water and organic solvents can make it difficult to work with. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol also requires further optimization for its use in vivo.
Direcciones Futuras
There are several future directions for research on 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol. One area of interest is the optimization of its synthesis method to improve its solubility and bioavailability. Another area of research is the development of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol-based drug delivery systems for targeted cancer and inflammatory disease treatment. Additionally, further studies are needed to investigate the potential applications of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in imaging and sensing technologies.
Conclusion:
In conclusion, 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique biochemical and physiological properties make it a promising candidate for cancer, viral infections, and inflammatory diseases research. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for laboratory experiments, but also has limitations that require further optimization. Future research on 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol could lead to the development of novel therapies for various diseases and the advancement of imaging and sensing technologies.
Métodos De Síntesis
The synthesis of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol involves the reaction of 6-ethoxy-2-methyl-4-quinolone with formaldehyde and morpholine. The resulting product is then treated with hydrochloric acid to obtain 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in high purity. This synthesis method has been optimized to produce 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in large quantities for scientific research purposes.
Propiedades
IUPAC Name |
6-ethoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-22-13-4-5-16-14(10-13)17(20)15(12(2)18-16)11-19-6-8-21-9-7-19/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVXEOXEHSSPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)






![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)